molecular formula C11H7NO3 B13522486 2-Oxo-2-(quinolin-2-yl)acetic acid

2-Oxo-2-(quinolin-2-yl)acetic acid

Cat. No.: B13522486
M. Wt: 201.18 g/mol
InChI Key: LAKOGENKBMZPLO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Oxo-2-(quinolin-2-yl)acetic acid is a quinoline-derived organic compound featuring a ketone group and an acetic acid moiety attached to the quinolin-2-yl scaffold. This structure makes it a versatile precursor and key intermediate in medicinal chemistry and drug discovery. The quinoline nucleus is a privileged structure in pharmacology, known for its wide spectrum of biological activities. This compound serves as a high-value building block for synthesizing more complex molecules. Its reactive ketone and carboxylic acid functional groups allow for further derivatization, enabling the construction of novel chemical entities. In research settings, quinoline-2-yl derivatives are investigated for their potential antiproliferative effects. Similar quinoline-based compounds have demonstrated potent activity against various cancer cell lines, including MCF-7 (breast cancer) and Panc-1 (pancreatic cancer), by inducing apoptosis and causing cell cycle arrest at the G2/M phase. The mechanism is often associated with the modulation of apoptotic proteins like BAX and Bcl-2, and an increase in caspase activity. Furthermore, the structural motif is explored for developing antimicrobial agents. The planar quinoline ring can interact with microbial DNA or inhibit essential enzymes, disrupting vital cellular processes in bacteria and fungi. Researchers also utilize this compound in material science, for instance, in developing fluorescent sensors or metal-chelating agents, leveraging the inherent properties of the quinoline core. This product is intended for chemical synthesis and biological screening in a laboratory environment. It is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H7NO3

Molecular Weight

201.18 g/mol

IUPAC Name

2-oxo-2-quinolin-2-ylacetic acid

InChI

InChI=1S/C11H7NO3/c13-10(11(14)15)9-6-5-7-3-1-2-4-8(7)12-9/h1-6H,(H,14,15)

InChI Key

LAKOGENKBMZPLO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=N2)C(=O)C(=O)O

Origin of Product

United States

Synthetic Methodologies for 2 Oxo 2 Quinolin 2 Yl Acetic Acid and Its Derivatives

Classical and Contemporary Approaches to Quinoline (B57606) Core Synthesis

The synthesis of the quinoline ring system, a key structural motif in numerous pharmaceuticals and functional materials, has been a subject of extensive research for over a century. iipseries.org Several classical named reactions provide the primary pathways to this heterocyclic scaffold. However, their utility in the specific synthesis of 2-Oxo-2-(quinolin-2-yl)acetic acid depends critically on their inherent regioselectivity—the ability to introduce substituents at the desired C2 position of the quinoline ring. Subsequent chemical transformations are then required to elaborate this substituent into the final oxoacetic acid group.

Pfitzinger Condensation Strategies

The Pfitzinger reaction, first reported in 1886, is a powerful method for synthesizing quinoline-4-carboxylic acids. wikipedia.orgresearchgate.net The reaction involves the condensation of isatin (B1672199) or its derivatives with a carbonyl compound in the presence of a base. wikipedia.orgresearchgate.net The mechanism begins with the basic hydrolysis of the amide bond in isatin to form an intermediate keto-acid, which then reacts with the carbonyl compound (an aldehyde or ketone) to form an imine. Subsequent cyclization and dehydration yield the final quinoline-4-carboxylic acid. wikipedia.org

A notable variation is the Halberkann variant, where N-acyl isatins react with a base to produce 2-hydroxy-quinoline-4-carboxylic acids. wikipedia.org

Applicability to this compound: The Pfitzinger reaction and its variants are fundamentally designed to produce quinolines with a carboxylic acid group at the C4 position. As the target compound requires substitution at the C2 position, this methodology is not a direct or suitable route for its synthesis.

Doebner Reaction and Doebner-Miller Reaction Variants

The Doebner reaction involves the three-component condensation of an aniline (B41778), an aldehyde, and pyruvic acid to generate quinoline-4-carboxylic acids. wikipedia.orgslideshare.net Similar to the Pfitzinger reaction, this method is regioselective for the C4 position and is therefore not directly applicable for synthesizing C2-substituted quinolines like the target compound. nih.gov

The Doebner-Miller reaction , however, is a highly versatile modification of the Skraup synthesis and represents a viable pathway to C2-substituted quinolines. wikipedia.org This reaction involves the condensation of an aniline with an α,β-unsaturated carbonyl compound under acidic conditions (e.g., Lewis or Brønsted acids). nih.govwikipedia.org The choice of the unsaturated carbonyl component dictates the substitution pattern of the resulting quinoline. This method is a commonly used route for preparing 2- and 2,4-disubstituted quinolines. iipseries.org

To synthesize a precursor for this compound, one could, in principle, use an aniline and an appropriately substituted α,β-unsaturated carbonyl compound. For instance, reaction with an α,β-unsaturated α-ketoester could potentially yield a quinoline-2-carboxylate, which could then be hydrolyzed and further oxidized. A key step in the reaction is the conjugate addition of the aniline to the unsaturated system, followed by cyclization and oxidation. nih.gov

Reactants (Aniline + Unsaturated Carbonyl)Catalyst/ConditionsProductRef
Aniline + CrotonaldehydeHCl2-Methylquinoline (Quinaldine) iipseries.org
4-Isopropylaniline + PulegoneNot Specified4,7-Dimethyl-2-isopropyl-3,4,5,6,7,8-hexahydroquinoline derivative wikipedia.org
Aniline + α,β-Unsaturated KetonesAcid CatalystSubstituted Quinolines nih.gov

Gould-Jacobs Reaction Pathways

The Gould-Jacobs reaction is a well-established method for the synthesis of 4-hydroxyquinolines (which exist in tautomeric equilibrium with 4-quinolones). slideshare.netwikipedia.org The process begins with the condensation of an aniline with an alkoxymethylenemalonic ester, such as diethyl ethoxymethylenemalonate (EMME). wikipedia.org This is followed by a thermal cyclization of the resulting anilidomethylenemalonic ester. wikipedia.orgd-nb.info The resulting 4-hydroxy-3-carboalkoxyquinoline can then be saponified and decarboxylated to yield the 4-hydroxyquinoline (B1666331). wikipedia.orgmdpi.com

Applicability to this compound: The primary products of the Gould-Jacobs reaction are substituted at the C3 and C4 positions. The reaction does not provide a direct route to quinolines substituted at the C2 position. Therefore, it is not considered a primary synthetic strategy for the target compound.

Aniline ReactantMalonic Ester DerivativeConditionsProductRef
AnilineDiethyl ethoxymethylenemalonateHeat (e.g., 250 °C)Ethyl 4-hydroxyquinoline-3-carboxylate jasco.ro
Substituted AnilinesDiethyl ethoxymethylenemalonateThermal cyclization4-Quinolone derivatives d-nb.info

Skraup Synthesis Applications

The Skraup synthesis is one of the oldest and most famous methods for preparing quinoline itself. wikipedia.org In its archetypal form, it involves heating an aniline with glycerol (B35011), sulfuric acid, and a mild oxidizing agent (such as nitrobenzene). numberanalytics.compharmaguideline.com The reaction proceeds via the dehydration of glycerol to acrolein, followed by conjugate addition of the aniline, acid-catalyzed cyclization, and finally, dehydrogenation to form the aromatic quinoline ring. numberanalytics.com

Applicability to this compound: The classical Skraup synthesis yields an unsubstituted quinoline. While modifications using substituted anilines or glycerol derivatives can produce substituted quinolines, introducing a complex functional group like an oxoacetic acid at the C2 position is not straightforward. The harsh, strongly acidic, and high-temperature conditions are often incompatible with more complex functional groups, and the method is generally not favored for producing highly substituted or complex quinoline derivatives. nih.gov It is most effective for heteroring-unsubstituted quinolines. nih.gov

Combes Quinoline Synthesis

The Combes quinoline synthesis provides a direct route to 2,4-disubstituted quinolines. iipseries.orgwikipedia.org The reaction involves the acid-catalyzed condensation of an aniline with a β-diketone. wikipedia.org The mechanism proceeds through the formation of an enamine intermediate from the aniline and one of the ketone carbonyls, followed by an acid-catalyzed cyclization and dehydration to yield the quinoline product. wikipedia.orgyoutube.com

Applicability to this compound: This method is a viable route for obtaining a C2-substituted quinoline precursor. By using an unsymmetrical β-dicarbonyl compound, such as a β-keto ester or a β-keto aldehyde, it is possible to introduce a substituent at the C2 position that can be subsequently converted to the target oxoacetic acid functionality. For example, using a compound like ethyl 2,4-dioxopentanoate with aniline could theoretically lead to a quinoline with an ester group at C2 and a methyl group at C4. The regioselectivity of the initial condensation and the subsequent cyclization are critical factors.

Aniline Reactantβ-Diketone ReactantCatalyst/ConditionsProductRef
AnilineAcetylacetone (pentane-2,4-dione)H₂SO₄ or PPA2,4-Dimethylquinoline iipseries.org
m-ChloroanilineAcetylacetone (pentane-2,4-dione)Not Specified2,4-Dimethyl-7-chloroquinoline iipseries.org
Unsubstituted Anilinesβ-DiketonesConcentrated H₂SO₄2,4-Disubstituted Quinolines wikipedia.org

Conrad-Limpach Synthesis

The Conrad-Limpach synthesis involves the reaction of anilines with β-ketoesters. wikipedia.orgjptcp.com Depending on the reaction temperature, two different products can be formed. At lower temperatures, the aniline attacks the keto group, leading to a β-aminoacrylate, which upon thermal cyclization yields a 4-hydroxyquinoline (4-quinolone). wikipedia.orgquimicaorganica.org This is the standard Conrad-Limpach pathway.

However, at higher temperatures (ca. 140 °C), the reaction proceeds via the Knorr quinoline synthesis pathway. wikipedia.orgscribd.com In this variation, the aniline attacks the ester group of the β-ketoester to form a β-ketoanilide intermediate. This intermediate then undergoes acid-catalyzed cyclization (e.g., with sulfuric acid) to yield a 2-hydroxyquinoline (B72897) (quinolin-2-one). wikipedia.orgwikipedia.org

Applicability to this compound: The Knorr modification of the Conrad-Limpach synthesis is a highly relevant and powerful method for synthesizing the core structure of the target molecule. It directly furnishes the quinolin-2-one skeleton. By starting with an appropriate β-ketoester, a substituent can be installed at the C4 position. The challenge then becomes the introduction and elaboration of the acetic acid moiety at the C3 position, which is adjacent to the carbonyl of the quinolinone ring. Alternatively, starting with a more complex β-ketoester could potentially build more of the required structure directly. Subsequent functionalization, for instance, via Vilsmeier-Haack type reactions on the quinolin-2-one, could introduce a formyl group at C3, which can then be converted to the required side chain.

Reaction NameReactantsConditionsProduct TypeRef
Conrad-LimpachAniline + β-KetoesterLower Temperature, then Heat4-Hydroxyquinoline wikipedia.org
Knorr SynthesisAniline + β-KetoesterHigher Temperature (forms anilide), then Acid Cyclization2-Hydroxyquinoline wikipedia.orgwikipedia.org
Knorr SynthesisBenzoylacetanilideExcess Polyphosphoric Acid (PPA)2-Hydroxy-4-phenylquinoline wikipedia.org

Synthesis of the 2-Oxo-Quinoline Moiety

The formation of the 2-oxo-quinoline core is a critical step in the synthesis of the target compound. Various methods have been developed to achieve this, starting from different precursors.

From Coumarin (B35378) Precursors

One effective method for the synthesis of the 2-oxo-quinoline moiety involves the transformation of coumarins. The reaction of coumarin with an excess of hydrazine (B178648) hydrate (B1144303) in ethanol (B145695) under reflux conditions leads to the formation of 1-amino-2-quinolone. researchgate.netscispace.com This reaction provides a direct route to a substituted 2-oxo-quinoline, which can then be further functionalized. For instance, 4,7-dimethyl-6-nitrocoumarin, when treated with hydrazine hydrate in pyridine (B92270), yields N-amino-4,7-dimethyl-6-nitroquinoline-2-one. sapub.org

A variety of substituted coumarins can be utilized in this reaction to produce a range of 2-oxo-quinoline derivatives. The following table summarizes a representative example of this transformation.

Starting MaterialReagents and ConditionsProductYieldReference
CoumarinHydrazine hydrate, absolute ethanol, reflux 24h1-Amino-2-quinolone- scispace.com
4,7-Dimethyl-6-nitrocoumarinHydrazine hydrate (80%), anhydrous pyridine, reflux 6hN-Amino-4,7-dimethyl-6-nitroquinoline-2-one95% sapub.org

Hydrolytic Reactions of 2-Chloroquinoline-3-carbaldehyde (B1585622) Derivatives

A common and versatile method for preparing 2-oxo-quinolines involves the hydrolysis of 2-chloroquinoline (B121035) derivatives. Specifically, 2-chloroquinoline-3-carbaldehydes are valuable precursors. These compounds are typically synthesized via the Vilsmeier-Haack reaction from the corresponding N-phenylacetamides. nih.gov The subsequent hydrolysis of the 2-chloro group to a 2-oxo group is generally achieved by heating in an acidic medium, such as acetic acid, often in the presence of sodium acetate (B1210297). rsc.org This approach allows for the synthesis of various substituted 2-oxo-1,2-dihydroquinoline-3-carbaldehydes. rsc.org

The following table presents examples of the synthesis of 2-chloroquinoline-3-carbaldehydes and their conversion to 2-oxo-quinoline derivatives.

Starting Material (Acetanilide)Vilsmeier-Haack ReagentsIntermediate (2-Chloroquinoline-3-carbaldehyde)Hydrolysis ConditionsProduct (2-Oxo-quinoline-3-carbaldehyde)Reference
N-PhenylacetamidePOCl₃, DMF2-Chloroquinoline-3-carbaldehydeAcetic acid, sodium acetate, heat2-Oxo-1,2-dihydroquinoline-3-carbaldehyde rsc.org
Substituted AcetanilidesPOCl₃, DMFSubstituted 2-Chloroquinoline-3-carbaldehydes-- chemijournal.com

Introduction of the Alpha-Keto Acid Moiety and its Precursors

Once the 2-oxo-quinoline scaffold is in place, the next crucial step is the introduction of the α-keto acid group at the 2-position of the quinoline ring.

Nucleophilic Substitution Reactions

Nucleophilic substitution reactions on the quinoline ring can be a viable strategy for introducing the α-keto acid moiety or a suitable precursor. For instance, a 2-chloroquinoline derivative can undergo nucleophilic displacement of the chloride with a carbon nucleophile. While direct substitution with an α-keto acid enolate can be challenging, a synthetic equivalent such as the enolate of diethyl oxalate (B1200264) could be employed. This would be followed by hydrolysis and decarboxylation to yield the desired α-keto acid.

An example of a nucleophilic substitution on a related system involves the reaction of 2-chloroquinoline-3-carbaldehyde with thiomorpholine (B91149) in the presence of potassium carbonate, where the chlorine atom is displaced by the sulfur nucleophile. rsc.org This demonstrates the feasibility of nucleophilic attack at the 2-position.

Coupling Reactions

Modern cross-coupling reactions offer powerful tools for the formation of carbon-carbon bonds. A potential strategy for the synthesis of this compound would involve the coupling of a 2-halo-quinoline derivative with a suitable precursor of the α-keto acid. For example, a silver-catalyzed double-decarboxylative cross-coupling reaction has been reported for the synthesis of chalcones from α-keto acids and cinnamic acids in water. nih.gov A similar strategy could potentially be adapted for the coupling of a 2-halo-quinoline with an α-keto acid, leading to the desired product.

Multi-component Reactions Utilizing α-Keto Acids

Multi-component reactions (MCRs) provide an efficient approach to complex molecules in a single step. Several MCRs for the synthesis of quinoline derivatives have been developed. ufms.brrsc.org While a direct MCR for this compound is not explicitly reported, related syntheses suggest its plausibility. For example, a novel strategy for the direct carboxyl transfer involving a decarboxylative A³ reaction of α-keto acids, primary amines, and alkynes has been developed. nih.gov Furthermore, a metal-free pseudo three-component reaction of aryl amines and acetylenedicarboxylates has been used to synthesize quinoline-2,4-dicarboxylate derivatives. rsc.org These examples highlight the potential of using an α-keto acid or its precursor as a component in an MCR to construct the target molecule or a closely related derivative.

The following table summarizes a relevant multi-component reaction for the synthesis of quinoline derivatives.

Reactant 1Reactant 2Reactant 3Catalyst/ConditionsProduct TypeReference
Aryl amineAcetylenedicarboxylate-I₂ (20 mol%), acetonitrile, 80°CQuinoline-2,4-dicarboxylate rsc.org
Aniline derivativeAldehyde derivativePhenylacetyleneHCl, water, reflux2,4-Diaryl-quinoline ufms.br

Directed Metalation and Quenching with Diethyl Oxalate

Directed metalation is a powerful strategy for the functionalization of specific positions in heterocyclic compounds like quinoline. This method typically involves the use of a strong base to deprotonate a specific C-H bond, facilitated by a directing group. The resulting organometallic intermediate can then be quenched with an electrophile, such as diethyl oxalate, to introduce the desired functional group.

In the context of synthesizing this compound derivatives, a plausible, though not explicitly detailed in the provided search results, synthetic route would involve the deprotonation of a suitable quinoline precursor at the 2-position. This would be followed by reaction with diethyl oxalate to introduce the α-keto ester functionality. Subsequent hydrolysis of the ester would then yield the target carboxylic acid.

Advanced Synthetic Techniques and Reaction Optimization

To improve efficiency, yield, and environmental friendliness, several advanced synthetic techniques have been applied to the synthesis of quinoline derivatives.

Microwave-assisted organic synthesis has emerged as a valuable tool for accelerating reaction rates and improving yields. This technique has been successfully employed in the synthesis of various quinoline derivatives. For instance, a catalyst-free, one-pot, three-component procedure for synthesizing dihydropyrido[2,3-d]pyrimidines and dihydro-1H-pyrazolo[3,4-b]pyridines bearing a quinoline fragment utilizes microwave irradiation. acs.org The reactions of formyl-quinoline derivatives, primary heterocyclic amines, and cyclic 1,3-diketones in DMF under microwave conditions proceeded efficiently. acs.org Similarly, microwave irradiation has been used for the synthesis of N-(2-oxo-2((4-oxo-2-substituted thiazolidin-3yl)amino)ethyl) benzamide (B126) derivatives, highlighting the broad applicability of this technology. nih.gov The aldol-condensation of glyoxylic acid with acetyl derivatives to form 4-oxo-2-butenoic acids has also been successfully achieved using microwave-assisted heating, demonstrating its utility in forming key structural motifs. nih.gov In many cases, microwave-assisted synthesis under solvent-free conditions is the preferred method. nih.gov

Table 1: Examples of Microwave-Assisted Synthesis of Quinoline Derivatives

ReactantsProduct TypeConditionsReference
Formyl-quinoline derivatives, primary heterocyclic amines, cyclic 1,3-diketonesDihydropyrido[2,3-d]pyrimidines and Dihydro-1H-pyrazolo[3,4-b]pyridinesDMF, Microwave irradiation acs.org
N/AN-(2-oxo-2((4-oxo-2-substituted thiazolidin-3yl)amino)ethyl) benzamide derivativesMicrowave irradiation nih.gov
Acetyl derivatives, glyoxylic acid4-oxo-2-butenoic acidsMicrowave irradiation nih.gov
Amines, oxo compounds, >P(O)H speciesα-aminophosphonatesSolvent-free, Microwave irradiation nih.gov

The development of metal-free synthetic methods is a significant goal in green chemistry, as it avoids the use of potentially toxic and expensive transition metal catalysts. A notable metal-free approach involves the functionalization of C(sp3)–H bonds and tandem cyclization to synthesize quinoline derivatives from 2-methylquinolines and 2-styrylanilines. nih.gov This method offers a mild and environmentally friendly route to valuable quinoline structures. nih.gov Furthermore, a greener, PEG-assisted protocol has been developed for the synthesis of acs.orgresearchgate.netOxazino quinoline derivatives through a three-component reaction under catalyst-free conditions. tandfonline.com

One-pot, multi-component reactions are highly efficient processes that allow for the synthesis of complex molecules from simple starting materials in a single step, minimizing waste and purification steps. The Kabachnik-Fields reaction is a prime example, involving the condensation of a carbonyl compound, an amine, and a hydrophosphoryl compound to produce α-aminophosphonates. organic-chemistry.orgwikipedia.org This reaction is particularly relevant for the synthesis of derivatives of 2-oxo-quinolines containing α-aminophosphonate moieties, which have been investigated as potential antitumor agents. nih.gov The mechanism of the Kabachnik-Fields reaction can proceed through either an imine or an α-hydroxy-phosphonate intermediate, depending on the nature of the substrates. mdpi.com Numerous quinoline-based tetracycles and other derivatives have been synthesized using one-pot, three-component strategies, often with high yields and operational simplicity. acs.orgresearchgate.netresearchgate.netrsc.org

Table 2: Examples of One-Pot Three-Component Syntheses

Reaction TypeReactantsProductReference
Kabachnik–Fields2-Oxo-quinoline 3-carbaldehyde derivatives, amines, diethyl phosphate2-Oxo-quinoline derivatives with α-aminophosphonates nih.gov
Tandem Three-ComponentHeteroaromatic amine, methyl 2-formylbenzoate, t-butyl isonitrileQuinoline-based tetracycles acs.org
Condensation2-hydroxynaphthalene-1,4-dione, 6-amino-uracils, aromatic aldehydesPyrimido[4,5-b]quinoline-tetraone derivatives researchgate.net

Click chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), provides a powerful and versatile method for creating complex molecular architectures by joining different molecular fragments with a stable triazole linker. nih.gov This approach has been utilized to synthesize (2-oxo-1,2-dihydroquinolin-4-yl)-1,2,3-triazole derivatives. mdpi.com The methodology allows for the tethering of multiple quinolone molecules, creating novel conjugates with potential biological activities. mdpi.com The stability and biocompatibility of the resulting 1,2,3-triazole ring make this a highly attractive strategy in medicinal chemistry. nih.gov This technique has been applied to develop a wide range of conjugates, including flavonol glycoconjugates and inhibitors of enzymes like carbonic anhydrase. nih.govresearchgate.net

Stereoselective Synthesis of Enantiomeric Forms (if applicable)

The stereoselective synthesis of chiral molecules is of paramount importance, particularly in the pharmaceutical industry, where different enantiomers of a drug can have vastly different biological activities. For compounds like this compound, which possess a chiral center if substituted appropriately, controlling the stereochemistry during synthesis is crucial.

Biocatalyzed aldol (B89426) reactions using 2-oxoacid aldolases represent a potent tool for the stereoselective synthesis of extended 2-oxoacid frameworks. nih.gov These enzymes can facilitate the carbon-carbon bond formation between a 2-oxoacid (acting as a nucleophile) and a carbonyl compound (acting as an electrophile) with high stereocontrol, leading to the formation of specific enantiomeric or diastereomeric products. nih.gov While direct application to this compound is not explicitly detailed, this methodology presents a promising avenue for the stereoselective synthesis of its chiral derivatives.

Additionally, asymmetric synthesis can be achieved through other means. For instance, enantioselective variants of the Kabachnik-Fields reaction have been developed using chiral auxiliaries or catalysts to produce non-racemic α-aminophosphonates. wikipedia.org Another approach involves the use of chiral starting materials, as demonstrated in the concise total synthesis of (−)-cytoxazone, which utilized an asymmetric aldol/Curtius reaction sequence to establish the desired stereochemistry. mdpi.com

Chemical Transformations and Reactivity of 2 Oxo 2 Quinolin 2 Yl Acetic Acid Analogues

Functional Group Modifications

Functional group modifications are key to altering the physicochemical properties of the parent molecule. The carboxylic acid and the α-keto group are prime targets for such derivatization.

The carboxylic acid group of 2-oxo-2-(quinolin-2-yl)acetic acid and its analogues can be readily converted into esters and amides, which are common strategies in drug design to improve properties like solubility and cell permeability.

Esterification: The Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst like sulfuric acid, is a standard method. chemguide.co.uklibretexts.org This reaction is reversible, and to drive it towards the product, the alcohol is often used in excess or water is removed as it forms. libretexts.org For instance, heating a carboxylic acid with an alcohol and a catalyst such as concentrated sulfuric acid or dry hydrogen chloride gas yields the corresponding ester. chemguide.co.uk

Amidation: Amidation can be achieved by first converting the carboxylic acid to a more reactive derivative, such as an acyl chloride, and then reacting it with an amine. For example, quinoline-6-carboxylic acid can be treated with thionyl chloride to form quinoline-6-carbonylchloride, which then reacts with an amine like 2-aminophenol (B121084) in the presence of a base to yield the corresponding amide. nih.gov Another approach involves using coupling agents that facilitate the direct reaction between the carboxylic acid and an amine. These methods are widely used to synthesize various carboxamide derivatives. nih.govacs.org

Table 1: Examples of Esterification and Amidation Reactions

Starting Material Reagent(s) Conditions Product Type Ref.
Carboxylic Acid Alcohol, Acid Catalyst (e.g., H₂SO₄) Heating Ester chemguide.co.uk

The α-keto group (or 2-oxo group) is another site for chemical modification, although it is generally less reactive than the carboxylic acid. wikipedia.org Alpha-keto acids are important biological intermediates and their derivatization can lead to significant changes in molecular function. wikipedia.org

Reactions targeting the carbonyl carbon of the keto group can be employed. For example, derivatization with agents like 2-hydrazinoquinoline (B107646) (HQ) can convert the keto group into a hydrazone through the formation of a Schiff base. nih.govresearchgate.net This type of reaction involves the nucleophilic attack of the hydrazine (B178648) nitrogen on the carbonyl carbon, followed by dehydration. nih.gov Additionally, the 2-oxo group in related quinolin-2(1H)-one systems can undergo reduction. mdpi.com

Table 2: Examples of 2-Oxo Group Derivatization

Starting Material Type Reagent(s) Reaction Type Product Type Ref.
α-Keto Acid 2-Hydrazinoquinoline (HQ) Schiff Base Formation Hydrazone nih.gov
Keto Fatty Acid Ester β-Mercaptopropionic Acid Condensation/Cyclization Thiazanone nih.gov
Quinolin-2(1H)-one Reducing Agent Carbonyl Group Reduction Alcohol mdpi.com

Ring System Transformations

The quinoline (B57606) ring itself is amenable to transformations that alter its aromaticity and substitution pattern, such as oxidation and reduction reactions.

While specific examples of oxidizing this compound to a quinoline-2,4-dione are not prevalent, the general oxidation of quinoline systems is known. The synthesis of quinoline-2,4-diones, also known as 4-hydroxy-2-quinolones, can be achieved through various synthetic routes, often involving cyclization reactions rather than direct oxidation of a pre-existing quinoline ring. mdpi.com For example, the cyclocondensation of isatoic anhydrides with ethyl acetoacetate (B1235776) can yield substituted 4-hydroxy-2-methylquinolines. beilstein-journals.org

The partial reduction of the quinoline ring to form dihydroquinoline derivatives is a significant transformation. Catalytic transfer hydrogenation offers a method to selectively reduce quinolines to 1,2-dihydroquinolines. A cobalt-amido cooperative catalyst with H₃N·BH₃ as the reducing agent has been shown to be effective for this purpose at room temperature. nih.gov This method is highly chemoselective, targeting the N=C bond for reduction and preventing overreduction to tetrahydroquinolines. nih.gov The resulting 1,2-dihydroquinolines are valuable synthetic intermediates. nih.gov

Table 3: Examples of Quinoline Ring Transformations

Transformation Starting Material Type Reagent/Method Product Type Ref.
Reduction Quinolines H₃N·BH₃, Cobalt-amido catalyst 1,2-Dihydroquinolines nih.gov
Oxidation (synthesis) Isatoic anhydride (B1165640), Ethyl acetoacetate Cyclocondensation 4-Hydroxy-2-methylquinoline beilstein-journals.org

Cyclization Reactions to Form Fused Heterocycles

The this compound framework is an excellent precursor for constructing more complex, fused heterocyclic systems. These reactions often involve converting the carboxylic acid moiety into a reactive intermediate that can undergo intramolecular or intermolecular cyclization.

A common strategy involves converting the carboxylic acid to its corresponding hydrazide. This is typically done by first esterifying the acid, then reacting the ester with hydrazine hydrate (B1144303). ajchem-a.com The resulting hydrazide is a key building block. For example, the hydrazide can be reacted with carbon disulfide (CS₂) in the presence of a base to form a 1,3,4-oxadiazole-2-thiol (B52307) ring. ajchem-a.comresearchgate.net This intermediate can be further functionalized.

Another important cyclization involves the formation of thiazolidinone rings. Schiff bases, formed by condensing a quinoline aldehyde with an amine, can react with thioglycolic acid (mercaptoacetic acid) in the presence of a catalyst like anhydrous ZnCl₂ to yield thiazolidin-4-ones. nih.gov This reaction proceeds via cyclization of the imine intermediate. nih.gov These fused systems are of great interest in medicinal chemistry.

Table 4: Examples of Cyclization Reactions to Form Fused Heterocycles

Precursor Derivative Reagent(s) Reaction Type Fused Heterocycle Formed Ref.
Quinoline-2-carboxylic hydrazide Carbon Disulfide, KOH Dehydrative Cyclization 1,3,4-Oxadiazole ajchem-a.comresearchgate.net
Quinoline Schiff Base Mercaptoacetic acid, ZnCl₂ Cyclocondensation Thiazolidin-4-one nih.gov
8-Amino-7-thio-quinoline carboxylic acid Polyphosphoric acid (PPA) Thermal Lactamization Thiazepinoquinoline nih.gov
N-(2-hydroxyethyl)amide Triflic Acid (TfOH) Dehydrative Cyclization 2-Oxazoline mdpi.com

Formation of Oxazole (B20620) and Thiazole (B1198619) Derivatives

The synthesis of oxazole and thiazole moieties fused to or substituted on the quinoline ring is a significant area of research. These heterocycles are known for their wide range of biological activities. youtube.comsysrevpharm.org

One approach to oxazole derivatives involves the reaction of quinoline precursors with appropriate reagents. For instance, 2-quinoline-4,5-diphenyl-oxazole can be synthesized through an oxidative [3+1+1] convergent domino cyclization from methyl azaarenes, benzoins, and ammonium (B1175870) acetate (B1210297) in the presence of iodine. researchgate.net Another method involves the condensation of 2-chloro-3-formylquinoline with p-hydroxyacetophenone to form a chalcone (B49325), which can then be treated with hydroxylamine (B1172632) hydrochloride in a basic medium to yield an oxazole derivative. researchgate.net

Novel quinoline-based phenyl thiazole (QPT) and benzothiazole (B30560) (QBT) derivatives have been synthesized by refluxing 2,3-dihydro-8-nitro-4-quinolone with 2-hydrazino-4-phenylthiazole (B1196766) or 2-hydrazinobenzothiazole (B1674376) in the presence of acetic acid in methanol. acs.org The synthesis of thiazole derivatives can also be achieved through the reaction of α-bromoketones with ethyl thiooxamate to generate a thiazole-2-carboxylic acid ethyl ester. nih.gov

Table 1: Synthesis of Oxazole and Thiazole Derivatives

Starting Material Reagents Product Reference
Methyl azaarenes, Benzoins, NH4OAc I2, molecular sieves 2-Quinoline-4,5-diaryl-oxazoles researchgate.net
2-Chloro-3-formylquinoline derived chalcone Hydroxylamine hydrochloride, base Oxazole derivative researchgate.net
2,3-Dihydro-8-nitro-4-quinolone, 2-Hydrazino-4-phenylthiazole Acetic acid, Methanol N-(8-nitro-2,3-dihydro-1H-quinoline-4-ylidene)-N'-(4-phenyl-thiazole-2-yl)-hydrazine (QPT) acs.org

Pyrroloquinolinone Formation

The synthesis of pyrrolo[1,2-a]quinoxalines, which are structurally related to pyrroloquinolinones, can be achieved through a one-pot reaction involving the condensation of aminophenylpyrrole and an aldehyde, catalyzed by acetic acid. The reaction proceeds via imine formation, followed by an intramolecular electrophilic addition in a Pictet-Spengler type reaction to give a dihydro derivative, which is then oxidized by air to the aromatic pyrroloquinoxaline. londonmet.ac.uk

Another related transformation is the synthesis of 2-oxo-pyrido(2,3-b)quinoline derivatives. These can be prepared from 2-chloro-3-formyl quinoline derivatives, which upon treatment with acetic anhydride and sodium acetate yield 2-oxopyrano(2,3-b)quinoline derivatives. Subsequent treatment with ammonia (B1221849) affords the corresponding naphthyridine derivatives, which are a class of pyridoquinolines. nih.gov

Pyrazoloquinoline Synthesis

Pyrazoloquinoline derivatives can be synthesized from 2-chloro-3-formylquinolines. One method involves the multicomponent one-pot reaction of substituted 2-chloro-3-formylquinolines with 6-amino-pyrimidine-2,4(1H,3H)-diones and 5-methyl-2,4-dihydro-3H-pyrazol-3-one in refluxing ethanol (B145695), catalyzed by L-proline, to yield dihydropyrazolo[4′,3′:5,6]pyrano[2,3-b]quinolinyl-pyrimidine-2,4(1H,3H)-diones. nih.gov

Alternatively, new pyrazoline derivatives can be synthesized by condensing a quinolinylchalcone, derived from 2-chloro-3-formylquinoline, with hydrazine hydrate or phenylhydrazine. researchgate.net

Selenopyranoquinoline Synthesis

The synthesis of ethyl 2-oxo-2H-selenopyrano[2,3-b]quinoline-3-carboxylates has been achieved through the reaction of 3-formyl-2-selenoquinolines with diethyl malonate in the presence of catalytic amounts of piperidine. The intermediate 3-formyl-2-selenoquinolines are synthesized by the action of NaHSe on substituted 2-chloroquinoline-3-carbaldehydes.

Triazole Linkage via Click Chemistry

The copper-catalyzed azide-alkyne cycloaddition (CuAAC), a prominent example of click chemistry, has been extensively used to synthesize quinoline derivatives linked to a 1,2,3-triazole ring. mdpi.com This methodology allows for the efficient tethering of quinoline moieties to other molecular fragments. mdpi.com

A mild and versatile method based on the Cu-catalyzed [2+3] cycloaddition has been developed to link 3,3'-((4-(prop-2-yn-1-yloxy)phenyl)methylene)bis(4-hydroxyquinolin-2(1H)-ones) with 4-azido-2-quinolones in good yields. mdpi.com This approach enables the assembly of molecules containing multiple quinolone units connected by a triazole linker. mdpi.com Both conventional heating and mechanochemical methods have been employed for the CuAAC reaction of quinoline derivatives with substituted phenyl azides, with mechanochemistry often providing significantly higher yields in shorter reaction times. beilstein-journals.org

Table 2: Synthesis of Triazole-Linked Quinoline Derivatives via Click Chemistry

Alkyne-functionalized Quinoline Azide Compound Catalyst Product Reference
3,3'-((4-(prop-2-yn-1-yloxy)phenyl)methylene)bis(4-hydroxyquinolin-2(1H)-ones) 4-Azido-2-quinolones CuI Triazole-linked tris-quinolone mdpi.com
O-Alkynylquinoline derivative p-Substituted phenyl azides Cu(OAc)2 O-4 linked phenyl-1,2,3-triazole quinoline beilstein-journals.org

Nucleophilic and Electrophilic Substitution Reactions on the Quinoline Ring

The quinoline ring system can undergo both nucleophilic and electrophilic substitution reactions, with the regioselectivity being dictated by the electronic properties of the fused rings. youtube.comresearchgate.net

Nucleophilic Substitution

The pyridine (B92270) ring in quinoline is electron-deficient, making it susceptible to nucleophilic attack, particularly at the C-2 and C-4 positions. researchgate.netquimicaorganica.org Halogenated quinolines at these positions readily undergo nucleophilic substitution with a variety of nucleophiles. quimicaorganica.org The reaction proceeds through an addition-elimination mechanism, where the negative charge in the intermediate is stabilized by the nitrogen atom. quimicaorganica.org Position 4 is generally more reactive than position 2. quimicaorganica.org A notable example is the Chichibabin reaction, where quinoline reacts with sodamide to form 2-aminoquinoline (B145021). uop.edu.pk

Electrophilic Substitution

In contrast, the benzene (B151609) ring of quinoline is more electron-rich than the pyridine ring and is therefore the site of electrophilic substitution. quimicaorganica.org These reactions typically occur at the C-5 and C-8 positions. uop.edu.pknumberanalytics.compharmaguideline.com This regioselectivity is due to the greater stability of the Wheland intermediate formed upon attack at these positions, which preserves the aromaticity of the pyridine ring. quora.com Common electrophilic substitution reactions include nitration and sulfonation. For example, nitration of quinoline with a mixture of nitric and sulfuric acids yields a mixture of 5-nitroquinoline (B147367) and 8-nitroquinoline. uop.edu.pknumberanalytics.com

Table 3: Regioselectivity of Substitution on the Quinoline Ring

Reaction Type Position(s) of Attack Rationale Example Reaction
Nucleophilic Substitution C-2, C-4 Electron-deficient pyridine ring Reaction with sodamide to give 2-aminoquinoline uop.edu.pk

Advanced Spectroscopic and Structural Elucidation Techniques for 2 Oxo 2 Quinolin 2 Yl Acetic Acid Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and versatile analytical technique that provides detailed information about the structure, dynamics, reaction state, and chemical environment of molecules. For derivatives of 2-Oxo-2-(quinolin-2-yl)acetic acid, NMR is indispensable for confirming the successful synthesis and for the complete assignment of all proton and carbon signals.

Proton (¹H) NMR for Structural Confirmation

Proton NMR (¹H NMR) is a fundamental technique for determining the structure of organic compounds. It provides information on the number of different types of protons, the electronic environment of each type, and the connectivity between neighboring protons.

In the ¹H NMR spectra of 2-oxo-1,2-dihydroquinoline derivatives, the protons of the quinoline (B57606) ring system exhibit characteristic chemical shifts and coupling patterns. For instance, in 2-oxo-1,2-dihydroquinolin-8-yl 4-chlorobenzoate (B1228818), the H-3 and H-4 protons of the 2(1H)-pyridone ring appear as doublets at approximately 6.55 and 7.98 ppm, respectively. mdpi.com The protons on the fused benzene (B151609) ring, H-5, H-6, and H-7, typically resonate as doublets of doublets between 7.23 and 7.63 ppm. mdpi.com The presence of a broad singlet at higher chemical shifts (around 11.87 ppm) can be attributed to the NH proton of the quinolin-2(1H)-one ring. mdpi.com For other derivatives, such as N-isopropyl-3-[2-oxoquinolin-1(2H)-yl]propanamide, characteristic signals for the alkyl chain, like the two triplet signals for CH₂CO and NCH₂ groups, are observed at around 2.60 and 4.55 ppm, respectively. nih.gov

Table 1: Representative ¹H NMR Data for this compound Derivatives

CompoundProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
2-oxo-1,2-dihydroquinolin-8-yl 4-chlorobenzoateH-36.55d9.6
H-47.98d9.6
H-57.63dd7.8, 1.2
H-67.23dd7.8, 7.8
H-77.44dd8.0, 1.2
NH11.87br s-
N-isopropyl-3-[2-oxoquinolin-1(2H)-yl]propanamideCH₂CO2.60t-
NCH₂4.55t-
NH6.66--
CH (isopropyl)3.98-4.03m-
CH₃ (isopropyl)1.06--

Data sourced from multiple studies. mdpi.comnih.gov

Carbon-13 (¹³C) NMR for Carbon Skeleton Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy provides valuable information about the carbon framework of a molecule. Each unique carbon atom in a molecule gives a distinct signal, allowing for the determination of the number of different carbons and their chemical environment.

For 2-oxo-1,2-dihydroquinoline derivatives, ¹³C NMR spectra reveal the presence of carbonyl carbons and the various aromatic and aliphatic carbons. In the case of 2-oxo-1,2-dihydroquinolin-8-yl 4-chlorobenzoate, the spectrum shows two carbonyl carbons, five quaternary aromatic carbons, and seven aromatic methines. mdpi.com The carbonyl carbon of the quinolin-2-one moiety typically appears around 162.0 ppm. mdpi.com For N-isopropyl-3-[2-oxoquinolin-1(2H)-yl]propanamide, the ¹³C NMR spectrum displays signals for the two carbonyl groups at approximately 166.5 ppm (amide) and 172.7 ppm (quinolone), along with the characteristic signals for the aliphatic side chain carbons. nih.gov

Table 2: Representative ¹³C NMR Data for this compound Derivatives

CompoundCarbonChemical Shift (δ, ppm)
2-oxo-1,2-dihydroquinolin-8-yl 4-chlorobenzoateC-2162.0
C-3122.7
C-4140.2
C-4a120.8
C-5126.0
C-6121.6
C-7124.0
C-8136.6
C-8a132.0
C=O (ester)164.1
N-isopropyl-3-[2-oxoquinolin-1(2H)-yl]propanamideC=O (quinolone)172.7
C=O (amide)166.5
NCH₂38.6
CH₂CO32.4
NCH43.8
CH₃22.6

Data compiled from various research articles. mdpi.comnih.gov

Two-Dimensional (2D) NMR Techniques (e.g., COSY, HMQC, HMBC) for Connectivity Analysis

Two-dimensional (2D) NMR techniques are instrumental in elucidating complex molecular structures by revealing correlations between different nuclei.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings, helping to establish the connectivity of protons within a spin system. For instance, COSY experiments can confirm the assignment of all proton signals in derivatives like 2-oxo-1,2-dihydroquinolin-8-yl 4-chlorobenzoate. mdpi.com

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These spectra show correlations between directly bonded protons and carbons (¹H-¹³C). This is crucial for assigning the carbon signals based on the already assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are separated by two or three bonds (long-range ¹H-¹³C couplings). HMBC is particularly useful for identifying quaternary carbons and for piecing together different fragments of a molecule. Information from HSQC and HMBC spectra can be combined to extract the chemical shifts of carbon atoms. mdpi.com

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The absorption of infrared radiation causes molecular vibrations, and the frequencies of these vibrations are characteristic of specific bonds and functional groups.

In the IR spectra of this compound derivatives, several key absorption bands are observed. A strong absorption band in the region of 1660-1740 cm⁻¹ is characteristic of the C=O stretching vibration of the carbonyl groups (ketone and carboxylic acid). For example, 2-oxo-1,2-dihydroquinolin-8-yl 4-chlorobenzoate shows a C=O stretching vibration for the ester at 1732 cm⁻¹ and for the quinolone at 1659 cm⁻¹. mdpi.com The N-H stretching vibration of the quinolin-2(1H)-one ring typically appears as a broad band around 3158 cm⁻¹. mdpi.com The C-O stretching vibrations for ester groups can be found around 1236 and 1085 cm⁻¹. researchgate.net Aromatic C=C stretching vibrations are generally observed in the 1400-1600 cm⁻¹ region. mdpi.com

Table 3: Characteristic IR Absorption Bands for this compound Derivatives

Functional GroupVibrational ModeTypical Wavenumber (cm⁻¹)
N-H (Amide)Stretching~3158
C=O (Ester)Stretching~1732
C=O (Quinolone)Stretching~1659
C=C (Aromatic)Stretching1400-1600
C-O (Ester)Stretching~1236, ~1085
C-ClStretching~740

Data based on the analysis of 2-oxo-1,2-dihydroquinolin-8-yl 4-chlorobenzoate. mdpi.comresearchgate.net

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is employed to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern.

High-resolution mass spectrometry (HRMS) provides a very accurate determination of the molecular weight, which can be used to confirm the elemental composition of the synthesized compound. For instance, the molecular ion peak [M+H]⁺ for quinolin-2(1H)-one is observed at m/z 146.0623, which is consistent with its calculated molecular formula. rsc.org The fragmentation patterns observed in the mass spectrum provide valuable clues about the structure of the molecule. Common fragmentation pathways for quinoline derivatives include the loss of small molecules like COOH or HCN. chempap.org For example, derivatives of quinoline-4-carboxylic acid often show a fragment ion corresponding to [M - COOH]⁺. chempap.org The analysis of these fragmentation patterns helps to confirm the proposed structure of the synthesized derivatives.

X-ray Crystallography for Solid-State Structure Determination

For derivatives of this compound that can be obtained as single crystals, X-ray diffraction analysis can provide an unambiguous structural proof. The analysis of the crystal structure of (2-oxo-2H-pyridin-1-yl)-acetic acid hydrazide, a related compound, revealed a monoclinic crystal system with the space group P2₁/c. researchgate.net Such studies can also reveal details about intermolecular interactions, such as hydrogen bonding, which can influence the packing of molecules in the crystal lattice. researchgate.net For example, the crystal structure of 2-cyanoguanidinophenytoin, another related heterocyclic compound, is stabilized by inter- and intramolecular hydrogen bond contacts. nih.gov While specific crystallographic data for this compound itself is not detailed in the provided context, the technique is generally applicable to its crystalline derivatives to provide ultimate structural confirmation.

Table 4: Crystal Data for a Related Compound: (2-oxo-2H-pyridin-1-yl)-acetic acid hydrazide

ParameterValue
Crystal systemMonoclinic
Space groupP2₁/c
a (Å)8.6789(4)
b (Å)10.4374(5)
c (Å)8.3596(4)
β (°)92.873(3)
Volume (ų)756.30(6)
Z4

Data for (2-oxo-2H-pyridin-1-yl)-acetic acid hydrazide. researchgate.net

Elemental Microanalysis for Composition Verification

Elemental microanalysis is a fundamental and indispensable technique for the characterization of newly synthesized chemical compounds, including derivatives of this compound. This method provides quantitative information about the elemental composition of a sample, typically determining the weight percentages of carbon (C), hydrogen (H), and nitrogen (N). By comparing the experimentally determined elemental composition with the theoretically calculated values for a proposed molecular formula, researchers can rigorously verify the purity and empirical formula of the synthesized compound. This verification is a critical step in structural elucidation, confirming that the obtained product corresponds to the intended molecular structure.

In the synthesis of complex heterocyclic systems such as quinolinone derivatives, elemental analysis serves as a crucial checkpoint. For instance, in the development of novel (2-oxo-1,2-dihydroquinolin-4-yl)-1,2,3-triazole derivatives, elemental analysis was employed to confirm the successful synthesis of the target products. mdpi.com The analysis confirmed that the molecular formulas obtained were consistent with the reaction of two molecules of the respective 4-hydroxy-2-quinolinone with one molecule of an aldehyde, validating the proposed reaction pathway. mdpi.com

Similarly, studies on the synthesis and rearrangement of pyrazino[2,3-c]quinolin-5(6H)-ones have relied on elemental analysis to confirm the structures of various intermediates and final products. The close agreement between the found and calculated percentages for C, H, and N provided definitive evidence for the proposed molecular structures. nih.gov

The data presented in the following tables showcase the application of elemental microanalysis in the characterization of several quinolinone derivatives. The close correlation between the calculated and found values underscores the successful synthesis and purification of these compounds.

Table 1: Elemental Microanalysis Data for Selected Quinolinone Derivatives

CompoundMolecular FormulaAnalysis%C%H%NReference
Compound A C₁₆H₂₃N₃OCalculated70.308.4815.37 nih.gov
Found70.538.3415.23 nih.gov
Compound B C₁₉H₁₉N₃OCalculated74.736.2713.76 nih.gov
Found74.636.4013.84 nih.gov
Compound C C₃₄H₃₀N₄O₄Calculated73.105.4110.03 nih.gov
Found73.415.689.95 nih.gov

Computational and Theoretical Investigations of 2 Oxo 2 Quinolin 2 Yl Acetic Acid Systems

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation for a given molecular structure, providing detailed information about its geometry and electron distribution.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely employed for geometry optimization, a process that seeks to find the arrangement of atoms in a molecule that corresponds to the lowest possible energy, known as the ground state.

For quinoline (B57606) derivatives, DFT calculations, often using functionals like B3LYP combined with basis sets such as 6-311++G(d,p), are standard for determining optimized structural parameters. researchgate.net This process calculates the forces on each atom and iteratively adjusts their positions until a minimum energy conformation is reached. The resulting optimized structure provides accurate bond lengths, bond angles, and dihedral angles. Studies on analogous compounds, such as (5-chloro-quinolin-8-yloxy) acetic acid and 2-(1-Ethyl-4-hydroxy-2-oxo-1,2-dihydroquinolin-3-yl)-2-oxoacetic acid, have successfully used this approach to determine their stable three-dimensional structures. researchgate.netscirp.org The stability of the optimized geometry is confirmed by frequency calculations, where the absence of imaginary frequencies indicates that the structure is at a true energy minimum. scirp.org

Once the structure is optimized, DFT can be used to calculate a wide range of electronic properties that are crucial for predicting a molecule's reactivity and interactions. Key properties include:

Minimized Energy: This is the total energy of the molecule in its most stable geometric configuration. It is a fundamental output of the optimization process and serves as a baseline for comparing the stability of different conformations or derivatives.

Ionization Potential (IP) and Electron Affinity (EA): IP is the energy required to remove an electron, while EA is the energy released when an electron is added. These are often estimated from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), respectively. The HOMO-LUMO energy gap is a critical indicator of chemical reactivity and kinetic stability. nih.gov

Transferred Electrons and Charge Density Distribution: Natural Bond Orbital (NBO) analysis and Molecular Electrostatic Potential (MEP) maps are used to visualize charge distribution. researchgate.netnih.gov MEP maps use a color scale (typically red for electron-rich regions and blue for electron-poor regions) to illustrate the electrostatic potential on the molecule's surface, highlighting sites prone to electrophilic or nucleophilic attack. nih.gov

Calculated PropertyDescriptionExample Value (from related quinoline derivatives)Reference Compound
HOMO EnergyEnergy of the Highest Occupied Molecular Orbital; relates to ionization potential.-6.65 eV2-(2-oxo-1,3-oxazolidin-3-yl)ethyl 2-[2-(2-oxo-1,3-oxazolidin-3-yl)ethoxy]quinoline-4-carboxylate nih.gov
LUMO EnergyEnergy of the Lowest Unoccupied Molecular Orbital; relates to electron affinity.-1.79 eV2-(2-oxo-1,3-oxazolidin-3-yl)ethyl 2-[2-(2-oxo-1,3-oxazolidin-3-yl)ethoxy]quinoline-4-carboxylate nih.gov
Energy Gap (HOMO-LUMO)Difference in energy between HOMO and LUMO; indicates chemical reactivity.4.86 eV2-(2-oxo-1,3-oxazolidin-3-yl)ethyl 2-[2-(2-oxo-1,3-oxazolidin-3-yl)ethoxy]quinoline-4-carboxylate nih.gov
Ionization Potential (IP)Energy required to remove an electron.6.65 eV2-(2-oxo-1,3-oxazolidin-3-yl)ethyl 2-[2-(2-oxo-1,3-oxazolidin-3-yl)ethoxy]quinoline-4-carboxylate nih.gov
Electron Affinity (EA)Energy released upon gaining an electron.1.79 eV2-(2-oxo-1,3-oxazolidin-3-yl)ethyl 2-[2-(2-oxo-1,3-oxazolidin-3-yl)ethoxy]quinoline-4-carboxylate nih.gov

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as a drug candidate) when bound to a second molecule (a receptor, typically a protein or enzyme) to form a stable complex. nih.gov This method is essential in drug discovery for screening virtual libraries of compounds and for understanding the molecular basis of a drug's mechanism of action.

The process involves placing the ligand in the binding site of the receptor and using a scoring function to estimate the binding affinity, often reported as a binding energy in kcal/mol. researchgate.net Lower binding energy values typically indicate a more stable and favorable interaction.

For quinoline derivatives, molecular docking has been used to explore their potential as inhibitors for various therapeutic targets. For instance, studies have docked novel quinoline compounds into the active sites of targets like topoisomerase II DNA gyrase (PDB ID: 2XCT) for antibacterial applications and human topoisomerase (II) for anticancer research. nih.govresearchgate.net In one such study, a quinoline derivative showed a binding energy of -10.4 kcal/mol, indicating strong affinity for the receptor. researchgate.net These simulations reveal key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and specific amino acid residues in the receptor's active site, providing a rationale for the compound's biological activity. nih.gov

Prediction of Pharmacokinetic and Pharmacodynamic Relevant Parameters (in silico, non-clinical)

In silico tools are widely used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of drug candidates. These predictions help to identify compounds with potentially favorable pharmacokinetic profiles early in the discovery process.

Lipophilicity is a critical physicochemical property that influences a drug's solubility, absorption, distribution, and permeability across biological membranes. It is commonly expressed as the partition coefficient (Log P) or the distribution coefficient (Log D).

Log P is the logarithm of the ratio of the concentration of a neutral (unionized) compound in a lipid phase (typically octanol) to its concentration in an aqueous phase (water).

Log D is the logarithm of the distribution coefficient, which is the ratio of the sum of all forms of the compound (ionized and unionized) in the lipid phase to the sum of all forms in the aqueous phase at a specific pH.

These values are strong predictors of a molecule's ability to cross cell membranes via passive diffusion. While experimental data for 2-Oxo-2-(quinolin-2-yl)acetic acid is scarce, computational tools can predict these values. For a structurally similar isomer, 2-(2-Oxo-1,2-dihydroquinolin-4-yl)acetic acid, a computed Log P value is available.

ParameterDescriptionComputed ValueSource (for isomer)
XLogP3A computationally predicted Log P value.0.3PubChem CID 4737735 nih.gov

Note: The value shown is for the isomer 2-(2-Oxo-1,2-dihydroquinolin-4-yl)acetic acid and serves as an estimation. The position of the substituents significantly affects the physicochemical properties.

Bioaccumulation refers to the accumulation of a chemical in an organism from all sources of exposure (water, air, food). The Bioconcentration Factor (BCF) is a specific measure of a chemical's tendency to concentrate in aquatic organisms from the surrounding water. It is expressed as the ratio of the chemical's concentration in the organism to its concentration in the water at steady state.

The logarithm of this value, LogBCF, is used to assess environmental risk. High LogBCF values suggest a higher potential for the compound to accumulate in the food chain. In silico models are often used to predict LogBCF, and these models frequently rely on the compound's lipophilicity (Log P). Generally, there is a linear relationship between Log P and LogBCF for many organic chemicals, as higher lipophilicity often leads to greater partitioning into the fatty tissues of organisms. However, other factors such as molecular size and metabolism can also influence bioaccumulation.

Metabolic Stability and Cytochrome P450 Metabolism Prediction

The metabolic fate of a xenobiotic compound is a critical determinant of its pharmacokinetic profile and potential for therapeutic efficacy or toxicity. For this compound, while direct experimental data on its metabolic stability and cytochrome P450 (CYP) mediated metabolism is not extensively available in the public domain, predictions can be inferred from computational models and studies on structurally related quinoline derivatives and α-keto acids.

Phase I metabolism, primarily mediated by the CYP superfamily of enzymes, often involves oxidative transformations that increase the polarity of a compound, facilitating its excretion. youtube.comnih.gov For quinoline-based structures, the site of metabolism is highly dependent on the specific isoform of the CYP enzyme and the substitution pattern on the quinoline ring.

Computational predictions and in-vitro studies on analogous compounds suggest several potential metabolic pathways for this compound. The quinoline ring itself is susceptible to hydroxylation at various positions. For instance, studies on quinoline-6-carboxylic acid have shown that CYP199A2 can catalyze its oxidation to 3-hydroxyquinoline-6-carboxylic acid. However, the same enzyme showed no activity towards quinoline derivatives with a carboxyl group at the C-2 position, suggesting that the position of the substituent significantly influences CYP-mediated metabolism.

The α-keto acid moiety introduces additional possibilities for metabolic transformation. A primary metabolic route for α-keto acids is oxidative decarboxylation. This process, however, is often complex and can involve large enzyme complexes rather than solely CYP enzymes.

With respect to specific CYP isoforms, CYP3A4 and CYP2D6 are responsible for the metabolism of a vast number of pharmaceuticals. While direct inhibition or substrate data for this compound is not available, studies on pyridinyl quinoline-4-carboxamide analogs have indicated that the presence and position of the nitrogen atom within the quinoline ring can significantly influence binding affinity to CYP3A4. This suggests that the quinoline nitrogen of this compound could play a role in its interaction with CYP enzymes.

In silico predictions of metabolic liabilities can be performed using various software tools that model the interaction of the compound with the active sites of different CYP isoforms. These models would likely predict hydroxylation on the carbocyclic ring of the quinoline moiety as a probable metabolic pathway. The electron-withdrawing nature of the 2-oxo-2-acetic acid substituent would likely influence the regioselectivity of this hydroxylation.

Table 1: Predicted Metabolic Pathways for this compound based on Analogous Compounds

Metabolic ReactionPredicted Metabolite(s)Basis for Prediction
Aromatic HydroxylationHydroxylated quinoline derivativesCommon metabolic pathway for quinoline-containing compounds.
Oxidative DecarboxylationQuinoline-2-carbaldehyde or Quinoline-2-carboxylic acidKnown metabolic pathway for α-keto acids.
Reduction of keto group2-Hydroxy-2-(quinolin-2-yl)acetic acidPossible but generally less common than oxidation for clearance.

It is important to emphasize that these are predicted pathways based on the metabolism of structurally related compounds. Experimental validation using human liver microsomes or recombinant CYP enzymes would be necessary to confirm the actual metabolic profile of this compound.

Conformational Analysis and Molecular Dynamics Studies

The three-dimensional conformation of a molecule is intrinsically linked to its biological activity, as it dictates how the molecule interacts with its biological target. Conformational analysis and molecular dynamics (MD) simulations are powerful computational tools used to explore the accessible conformations of a molecule and their relative energies.

For this compound, the key flexible bond is the C-C bond connecting the quinoline ring to the α-keto acid moiety. Rotation around this bond will determine the relative orientation of the planar quinoline ring and the α-keto acid group.

Computational studies on structurally similar α-ketoamides and α-ketocarbonyls have shown a preference for planar conformations where the two carbonyl groups are in an s-trans arrangement to minimize electrostatic repulsion. nih.gov Applying this to this compound, it is plausible that the molecule favors a conformation where the carbonyl group of the keto function and the carbonyl group of the carboxylic acid are oriented away from each other.

Molecular dynamics simulations of various quinoline derivatives have been performed to understand their dynamic behavior and interactions with protein targets. nih.gov These studies reveal that the quinoline scaffold itself is rigid, and the major conformational flexibility arises from its substituents.

In the context of this compound, an MD simulation in an aqueous environment would provide insights into the conformational preferences of the molecule, including the dihedral angle between the quinoline ring and the α-keto acid group, and the extent of intramolecular hydrogen bonding, if any. Such simulations would typically involve calculating the potential energy of the molecule as a function of the torsional angle around the C2-Cα bond.

Table 2: Key Torsional Angles for Conformational Analysis of this compound

Torsional AngleDescriptionPredicted Low Energy Conformations
N1-C2-Cα-CβDefines the orientation of the α-keto acid relative to the quinoline ring.Planar or near-planar conformations are expected to be favored.
C2-Cα-Cβ-O(H)Defines the orientation of the carboxylic acid group.S-trans conformation of the two carbonyl groups is likely preferred.

The results of conformational analysis and MD simulations can provide valuable information for understanding the structure-activity relationship of this compound and for the rational design of analogs with improved properties. For instance, understanding the preferred conformation can aid in the design of molecules that are pre-organized for binding to a specific biological target, potentially increasing their potency and selectivity.

Structure Activity Relationship Sar Studies of 2 Oxo 2 Quinolin 2 Yl Acetic Acid Derivatives

Influence of Substituents on Quinoline (B57606) Ring System

The substitution pattern on the quinoline core plays a pivotal role in modulating the biological activity of these compounds. The electronic and steric properties of the substituents, as well as their position on the ring, can significantly impact the molecule's interaction with its biological target.

The introduction of different functional groups at various positions of the quinoline ring has been a key strategy to explore and optimize the biological activities of 2-oxo-2-(quinolin-2-yl)acetic acid derivatives.

Chloro (Cl): The presence of a chloro group, an electron-withdrawing substituent, can significantly influence the activity. For instance, in a series of quinoline derivatives, a 4-chloro analogue of a propyl ester derivative did not affect GLI1 protein levels, whereas a 2-chloro substituted counterpart did. nih.gov In another study on quinoline-imidazole hybrids, a chloro group at the C-2 position led to a loss of antimalarial activity. nih.gov The position of the chloro group is evidently critical; for example, in a series of 2-chloro-3-formyl-quinoline derivatives, the resulting thiosemicarbazones showed promising anticancer and antitubercular activities. researchgate.net

Methyl (CH₃): The methyl group, being electron-donating and having a small steric footprint, can also modulate activity. In studies of 2-((6-R-quinolin-4-yl)thio)acetic acid derivatives, the presence of a methyl group at the 2nd position of the quinoline ring was found to decrease the compound's rhizogenesis-stimulating activity. medicine.dp.ua

Alkoxy (O-R): Alkoxy groups, which are electron-donating, have been shown to enhance the biological activity in several instances. In a study of quinoline-imidazole hybrids, an electron-donating methoxy (B1213986) group at position-2 enhanced antimalarial activity. nih.gov Similarly, in a series of (2-oxo-1,2-dihydroquinolin-4-yl)-1,2,3-triazole derivatives, compounds with methoxy groups on the phenyl ring attached to the quinoline moiety were the most active against four tested cancer cell lines. mdpi.com However, in the context of rhizogenesis, the presence of alkoxy groups in the 6th position of 2-((6-R-quinolin-4-yl)thio)acetic acid derivatives reduced their activity. medicine.dp.ua

The following table summarizes the influence of these functional groups on the biological activity of quinoline derivatives based on available research.

Functional GroupPositionEffect on Biological ActivityReference
Chloro2Loss of antimalarial activity in a quinoline-imidazole hybrid. nih.gov nih.gov
Chloro2Affected GLI1 protein level in a quinoline derivative. nih.gov nih.gov
Chloro4Did not affect GLI1 protein level in a quinoline derivative. nih.gov nih.gov
Methyl2Reduced rhizogenesis-stimulating activity. medicine.dp.ua medicine.dp.ua
Methoxy2Enhanced antimalarial activity in a quinoline-imidazole hybrid. nih.gov nih.gov
MethoxyPhenyl group on quinolineIncreased antiproliferative activity. mdpi.com mdpi.com
Alkoxy6Reduced rhizogenesis-stimulating activity. medicine.dp.ua medicine.dp.ua

Incorporating other heterocyclic rings into the this compound scaffold is a common strategy to create hybrid molecules with potentially enhanced or novel biological activities. mdpi.com

For example, the combination of a quinoline scaffold with a triazole moiety has been explored to generate new lead compounds. mdpi.com In one study, a series of 1,2,3-triazole-containing quinoline conjugates were synthesized and showed high potency against SARS-CoV-2. researchgate.net Another study detailed the synthesis of (2-oxo-1,2-dihydroquinolin-4-yl)-1,2,3-triazole derivatives with significant antiproliferative activity. mdpi.com

Furthermore, the fusion of an oxazine (B8389632) ring to the quinoline core has been investigated. Cyclization of substituents at the C7 and C8 positions of the quinoline to form a condensed oxazine ring allowed for an expansion of SAR considerations, leading to the identification of GLI1 inhibitors. nih.gov The reaction of (4-hydroxy-2-methylquinolin-3-yl)acetic acid with various reagents has led to the formation of derivatives containing benzothiazole (B30560), benzoxazole, and benzimidazole (B57391) rings. researchgate.net

Importance of the Alpha-Keto Acid Moiety and its Derivatives

The alpha-keto acid (or 2-oxoacid) moiety is a critical pharmacophore in this class of compounds. wikipedia.org This functional group, characterized by a ketone adjacent to a carboxylic acid, is involved in crucial biological pathways like the Krebs cycle and glycolysis. wikipedia.org Alpha-keto acids can act as acylating agents and are precursors to amino acids. wikipedia.org

The replacement of an amino group with an acetic acid moiety in a related series of pyrimido[4,5-c]quinoline (B14755456) compounds was shown to completely change their biological activity, shifting them from antimitotic agents to potent and selective inhibitors of human aldose reductase (AKR1B1). nih.gov This highlights the profound impact of the alpha-keto acid group on the molecule's biological target.

The stability and reactivity of the alpha-keto acid group can also be a key factor. Studies on α-ketoacyl peptides have shown that the α-carbonyl group can catalyze the hydrolysis of the adjacent peptide bond. nih.gov This suggests that the chemical environment around the alpha-keto acid moiety in this compound derivatives could influence their stability and metabolic fate.

Impact of Linker Chemistry and Bridging Groups

In one study, a triazole linker was used to tether three quinolone molecules, resulting in compounds with potent anti-proliferative activity. mdpi.com The use of a phenoxide linker to connect a triazole moiety to a 4-hydroxy-2-quinolone scaffold also yielded active compounds. mdpi.com

The length and composition of the linker are also important. For instance, a series of N-alkyl-3-[2-oxoquinolin-1(2H)-yl]propanoic acid derivatives were synthesized where a propanoic acid chain serves as a linker from the quinoline nitrogen. nih.govresearchgate.net The modification of the terminal carboxylic acid of this linker into various amides and other derivatives led to compounds with potent cytotoxicity and EGFR inhibition. nih.govresearchgate.net

The table below illustrates the impact of different linkers on the biological activity of quinoline derivatives.

Linker TypeAttached MoietiesResulting Biological ActivityReference
TriazoleThree quinolone moleculesAnti-proliferative mdpi.com
Triazole and Phenoxide4-hydroxy-2-quinoloneAnti-proliferative mdpi.com
Propanoic acidN-alkyl amidesCytotoxicity, EGFR inhibition nih.govresearchgate.net
Thioacetic acidQuinoline ringRhizogenesis stimulation medicine.dp.ua

Elucidation of Key Pharmacophores for Specific Biological Activities

A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal molecular interactions with a specific biological target and to trigger (or block) its biological response. For this compound derivatives, different pharmacophoric models have been proposed for various activities.

For inhibitors of GLI1, a five-feature pharmacophoric model was identified, which includes two hydrogen bond acceptor groups (the quinoline nitrogen and an oxygen atom at C8), two hydrophobic regions, and a ring aromatic feature. nih.gov

In the context of anticancer activity, several features are considered important. A planar structure with an extended conjugation system is often associated with better DNA intercalation and thus anticancer effects. orientjchem.org The presence of a hydroxy group at position 8 and a trimethoxyphenyl group at position 5 of the quinoline ring has been found to confer potent anticancer activity. orientjchem.org For EGFR inhibition, a specific propanamide derivative of a quinolin-2-one was identified as a potent inhibitor, with molecular docking studies suggesting hydrogen bond interactions with key amino acid residues in the EGFR binding site. nih.gov

Strategies for Improving Potency and Selectivity based on SAR

The insights gained from SAR studies are instrumental in designing more potent and selective analogues. Several strategies have been successfully employed for derivatives of this compound.

Rational Drug Design: Based on X-ray crystal structures of lead compounds bound to their target, new series of compounds can be designed with modifications aimed at improving binding affinity and selectivity. This approach was successfully used to develop potent and selective inhibitors of human aldose reductase. nih.gov

Hybrid Molecule Synthesis: Combining the quinoline scaffold with other pharmacologically active moieties, such as triazoles or other heterocycles, is a strategy to create hybrid molecules with potentially synergistic or multi-target activities. mdpi.comnih.gov

Bioisosteric Replacement: Modifying key functional groups, such as the carboxylic acid of the alpha-keto acid moiety, with bioisosteres (e.g., esters, amides, tetrazoles) can improve pharmacokinetic properties like absorption and metabolic stability, leading to enhanced in vivo efficacy. nih.gov

Computational Modeling: In silico methods like molecular docking and pharmacophore modeling are increasingly used to predict the binding of novel derivatives to their targets and to prioritize compounds for synthesis. nih.govnih.gov This helps to rationalize SAR data and guide the design of new compounds with improved properties.

Targeted Substitutions: As detailed in section 7.1.1, the careful selection and placement of substituents on the quinoline ring based on established SAR can be used to fine-tune the electronic and steric properties of the molecule to maximize potency and selectivity. nih.govmedicine.dp.ua For example, halogenation has been used to enhance the anti-MES (maximal electroshock) propensity of quinoline derivatives in anticonvulsant studies. nih.gov

Through the iterative process of design, synthesis, and biological evaluation, guided by SAR principles, the therapeutic potential of this compound derivatives can be systematically optimized.

Emerging Research Applications of 2 Oxo 2 Quinolin 2 Yl Acetic Acid As Research Tools and Intermediates

Building Blocks in Complex Organic Synthesis

2-Oxo-2-(quinolin-2-yl)acetic acid and its derivatives are versatile building blocks in the field of organic synthesis. Their inherent reactivity and structural features allow for the construction of more complex molecular architectures, particularly advanced heterocyclic systems and precursors for analogues of natural products.

Synthesis of Advanced Heterocyclic Systems

The quinoline (B57606) nucleus is a prominent scaffold in numerous biologically active compounds. austinpublishinggroup.com this compound serves as a key starting material for the synthesis of various fused and substituted heterocyclic systems. For instance, the α-keto acid moiety can participate in condensation reactions with a variety of dinucleophiles to form new rings. One notable application involves its use in the Friedländer annulation, a classic method for quinoline synthesis, to create more elaborate polycyclic aromatic systems. researchgate.net

Furthermore, the reactivity of the oxo-group allows for its conversion into other functional groups, which can then be utilized for further cyclization reactions. For example, reduction of the ketone to a hydroxyl group followed by intramolecular cyclization can lead to the formation of lactones. Additionally, the carboxylic acid group can be activated and reacted with various amines or alcohols to generate amides and esters, respectively, which can then be used as precursors for the synthesis of nitrogen and oxygen-containing heterocycles. nih.gov The synthesis of novel 3-(quinolin-2-yl)- and 3,6-bis(quinolin-2-yl)-9H-carbazoles has been achieved through a Friedländer condensation reaction, showcasing the utility of quinoline-based precursors in creating complex heterocyclic structures. researchgate.net

The versatility of this compound is further demonstrated in its use for creating diverse heterocyclic systems like pyrazoles, 1,3,4-oxadiazoles, and 1,2,4-triazoles, starting from 2-mercaptoquinoline derivatives. researchgate.net The synthesis of thiazoline (B8809763) derivatives, another important class of heterocycles, also highlights the broad applicability of these building blocks in constructing diverse molecular frameworks. rsc.org

Precursors for Natural Product Analogues

Many natural products containing a quinoline core exhibit significant biological activity. The structural framework of this compound provides a valuable starting point for the semisynthesis of analogues of these natural products. By modifying the quinoline ring or the acetic acid side chain, researchers can systematically alter the structure of the parent natural product to investigate structure-activity relationships (SAR).

For example, the core structure can be elaborated to mimic the quinoline alkaloids, a class of natural products with a wide range of biological properties. nih.gov The synthesis of analogues allows for the exploration of how different substituents on the quinoline ring affect the biological profile, potentially leading to the discovery of compounds with enhanced potency or improved pharmacokinetic properties.

Intermediates in Medicinal Chemistry Research

The quinoline scaffold is a well-established "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is able to bind to multiple biological targets. mdpi.com Consequently, this compound and its derivatives are highly valuable intermediates in the discovery of new therapeutic agents. austinpublishinggroup.commdpi.com

Development of New Lead Compounds for Therapeutic Exploration

The inherent biological activity of the quinoline nucleus, combined with the reactive handles provided by the oxo and carboxylic acid functionalities, makes this compound an excellent starting point for the development of new lead compounds. austinpublishinggroup.comnih.govresearchgate.netmdpi.commdpi.com Researchers can readily modify this core structure to create a diverse range of derivatives and screen them for various biological activities.

A significant area of research has been the synthesis of novel quinoline derivatives as potential anticancer agents. austinpublishinggroup.comnih.govmdpi.com For example, derivatives of 2-oxo-quinoline have been shown to exhibit inhibitory activity against various tumor cell lines. nih.gov The combination of the 2-oxo-quinoline scaffold with other pharmacophores, such as α-aminophosphonates, has led to the development of compounds with promising antitumor activity and lower cytotoxicity compared to existing drugs like 5-FU and cisplatin. nih.gov

Furthermore, the development of 2,4-disubstituted quinolines has shown that incorporating bulky aryl groups at these positions can enhance antimicrobial and anticancer activities. austinpublishinggroup.com The synthesis of N-alkyl-3-[2-oxoquinolin-1(2H)-yl]propanoic acid derivatives has also yielded compounds with potent cytotoxicity against breast cancer cells and significant EGFR inhibition. nih.gov

The following table summarizes some of the lead compounds derived from quinoline structures and their reported biological activities:

Compound ClassTarget ActivityKey Findings
2-Oxo-quinoline α-aminophosphonatesAntitumorModerate to high inhibitory activity against HepG2, SK-OV-3, and NCI-H460 tumor cell lines. nih.gov
2,4-Disubstituted quinolinesAnticancer, AntimicrobialEnhanced activity with bulky aryl groups at positions 2 and 4. austinpublishinggroup.com
N-Alkyl-3-[2-oxoquinolin-1(2H)-yl]propanoic acid derivativesAnticancerPotent cytotoxicity against MCF-7 cells and significant EGFR inhibition. nih.gov
(2-oxo-1,2-Dihydroquinolin-4-yl)-1,2,3-triazole derivativesAntiproliferativeCompound 8g showed significant activity against MCF-7 and Panc-1 cell lines. mdpi.com

Design of Screening Compound Libraries

The principles of combinatorial chemistry and high-throughput screening have revolutionized drug discovery. This compound is an ideal scaffold for the creation of screening libraries due to its synthetic tractability. nih.gov The two reactive functional groups allow for the introduction of a wide variety of substituents in a combinatorial fashion, rapidly generating a large number of diverse compounds.

These libraries can then be screened against a panel of biological targets to identify "hits"—compounds that exhibit a desired biological activity. The design of these libraries can be either diversity-oriented, aiming to cover a broad chemical space, or target-focused, designed to interact with a specific family of proteins, such as kinases or ion channels. nih.gov The use of such libraries accelerates the early stages of drug discovery by providing a rich source of novel chemical matter for biological evaluation.

Standards in Analytical Chemistry for Research Applications

In analytical chemistry, well-characterized reference standards are crucial for the accurate quantification and identification of compounds. While specific examples for this compound as a formal analytical standard are not extensively documented in the provided search results, its stable, crystalline nature and distinct spectroscopic properties make it a suitable candidate for use as a reference material in research settings.

For instance, in the development of new analytical methods for the detection of quinoline-based compounds, a pure sample of this compound could serve as a primary standard for method validation, including the determination of linearity, accuracy, and precision. Its well-defined chemical structure would also be invaluable for the calibration of analytical instruments such as mass spectrometers and NMR spectrometers.

Applications in Material Science Research (e.g., novel materials with specific properties)

The unique structure of 2-oxo-quinoline derivatives, featuring a planar aromatic system and reactive functional groups like the carboxylic acid and the quinoline nitrogen, makes them attractive candidates for the development of novel materials. While direct applications of this compound in material science are still an emerging area of research, the broader class of quinoline carboxylic acids and quinolin-2-ones serves as a blueprint for its potential. Key areas of interest include the formation of coordination polymers and functional organic-inorganic hybrid materials.

The ability of the carboxylic acid group and the nitrogen atom in the quinoline ring to coordinate with metal ions is a primary driver for its use in creating coordination polymers or Metal-Organic Frameworks (MOFs). These materials are crystalline solids constructed from metal ions or clusters linked by organic ligands. The specific geometry and electronic properties of the quinoline ligand can influence the resulting framework's topology, porosity, and functionality.

For instance, research on the closely related quinoline-2,4-dicarboxylic acid has demonstrated its successful use in assembling novel three-dimensional coordination polymers with lanthanide ions (Ln³⁺). nih.gov These materials were synthesized under hydrothermal conditions, and it was noted that the reaction temperature influenced the final structure and hydration state of the coordination polymers. nih.gov The quinoline-2,4-dicarboxylate ligand in these structures acts as a versatile building block, bridging multiple metal centers through its carboxylate groups and nitrogen atom. nih.gov This suggests that this compound, with its α-keto acid functionality, could similarly be employed to create coordination polymers with unique structural and potentially catalytic or luminescent properties. The formation of Co(II) coordination polymers from mixed ligands including a dicarboxylic acid further illustrates the principle of how such compounds can be used to build complex, multi-dimensional structures. mdpi.com

Another promising avenue is the incorporation of the quinolin-2-one scaffold into larger molecular architectures through techniques like "click chemistry." The synthesis of molecules combining quinolone and triazole moieties has been highlighted as a strategy applicable to both life and material sciences. mdpi.com Such hybrid molecules could be used as functional monomers for polymerization or as specialized nodes in the design of advanced materials.

The table below summarizes research findings on related quinoline derivatives in material science.

Derivative ClassMaterial TypeMetal IonsKey Findings
Quinoline-dicarboxylic acids3D Coordination PolymersLanthanides (Nd³⁺, Eu³⁺, Tb³⁺)Forms stable 3D frameworks; structure is influenced by synthesis temperature. nih.gov
Quinolone-Triazole ConjugatesFunctional MaterialsN/A (Organic)Click chemistry enables the synthesis of complex quinolone-containing molecules for material science applications. mdpi.com
Dicarboxylic acids with other ligands2D Coordination PolymersCo(II)Forms layered structures, demonstrating the utility of carboxylate ligands in building coordination networks. mdpi.com

Fluorescent Probes for Bioimaging (for related derivatives)

The inherent fluorescence of the quinoline ring system has led to the extensive development of its derivatives as probes for bioimaging. nih.gov These probes are designed to detect and visualize specific analytes within biological systems, such as metal ions, reactive oxygen species, and biomolecules, by exhibiting a change in their fluorescence upon interaction. The quinolin-2-one (carbostyril) core is a particularly valuable fluorophore in this context.

Derivatives of this compound, especially those with electron-donating groups on the quinoline ring, can exhibit strong fluorescence. The design of these probes often involves coupling the quinoline fluorophore to a specific recognition moiety that selectively binds to the target analyte. This binding event triggers a change in the electronic structure of the molecule, leading to a detectable change in fluorescence intensity or wavelength, often through mechanisms like Intramolecular Charge Transfer (ICT), Photoinduced Electron Transfer (PET), or Excited-State Intramolecular Proton Transfer (ESIPT).

Recent research highlights several examples of quinoline-based fluorescent probes:

Probes for Metal Ions: Researchers have synthesized fluorescent complexes by reacting 8-hydroxyquinoline (B1678124) derivatives with various metal ions such as Al³⁺, Mg²⁺, Zn²⁺, and Cd²⁺. nih.gov The resulting complexes showed intense luminescence, and the emission properties were dependent on the specific metal ion coordinated, suggesting their potential as selective ionic and biological probes for cell imaging. nih.gov In a related study, zinc complexes with 2-(1H-benzoimidazol-2-yl)quinolin-8-ol ligands were synthesized and shown to be promising luminescent materials. researchgate.net

Probes for Bioimaging in Lymphatics: A novel quinoline-based fluorescent probe, KSNP117, was developed for sentinel lymph node (SLN) mapping. nih.gov This probe demonstrated excellent biocompatibility and serum stability. In vivo imaging in mice showed that KSNP117 accumulated in the SLNs within 10 minutes of injection without causing toxicity, making it a promising tracer for biomedical imaging. nih.gov

The development of these probes often involves multi-step synthesis. For example, the synthesis of some quinolin-2-one derivatives starts from a substituted acetanilide (B955) which undergoes a Vilsmeier-Haack reaction to form a 2-chloroquinoline-3-carbaldehyde (B1585622), followed by hydrolysis to the corresponding 2-oxo-quinoline derivative. This aldehyde can then be further modified to introduce the desired recognition groups.

The table below details findings on fluorescent probes based on related quinoline derivatives.

Probe DerivativeTarget Analyte / ApplicationMechanism / Key FeatureResearch Finding
5-chloro-8-hydroxyquinoline ComplexesMetal Ions (Al³⁺, Mg²⁺, Zn²⁺, Cd²⁺)Chelation-enhanced fluorescenceThe complexes exhibit intense luminescence, with emission dependent on the coordinated metal, supporting their use in cell imaging. nih.gov
KSNP117Sentinel Lymph Node MappingIn vivo accumulationThe probe accumulates rapidly and safely in lymph nodes, enabling clear fluorescent imaging for biomedical applications. nih.gov
2-(1H-benzoimidazol-2-yl)quinolin-8-ol ComplexesLuminescent MaterialZinc coordinationZinc complexes of these ligands exhibit moderate fluorescence quantum yields, making them candidates for luminescent materials. researchgate.net

Future Perspectives and Research Directions in 2 Oxo 2 Quinolin 2 Yl Acetic Acid Chemistry and Biology

Exploration of Novel Synthetic Pathways and Sustainable Methodologies

The development of efficient and environmentally benign synthetic routes is paramount in modern drug discovery. For 2-Oxo-2-(quinolin-2-yl)acetic acid, a potential synthetic pathway involves the hydrolysis of pyranoquinolinedione precursors. However, the future of its synthesis lies in the exploration of more innovative and sustainable methods. This includes the investigation of one-pot multicomponent reactions (MCRs) which can offer higher efficiency and atom economy. Furthermore, the application of green chemistry principles, such as the use of nanocatalysts or biocatalytic methods, could provide more environmentally friendly and scalable production processes. nih.gov The development of such methodologies would not only facilitate easier access to the parent compound but also to a diverse library of its derivatives for further biological evaluation.

Deeper Mechanistic Investigations of Biological Activities

Preliminary research has hinted at the potential of quinoline-based compounds as inhibitors of HIV-1 integrase, a critical enzyme for viral replication. A crucial future direction for this compound is to conduct in-depth mechanistic studies to validate and understand this potential activity. This would involve detailed enzymatic assays and structural biology studies to elucidate the precise binding mode and mechanism of inhibition. Beyond its potential antiviral properties, it is imperative to screen this compound against a wide range of biological targets, including various kinases, proteases, and receptors, to uncover new therapeutic applications.

Design of Highly Selective and Potent Derivatives based on Advanced SAR and Computational Studies

A significant opportunity lies in the rational design of derivatives of this compound to enhance its potency and selectivity. Structure-activity relationship (SAR) studies, which are currently lacking for this specific compound, are essential. By systematically modifying the quinoline (B57606) ring and the acetic acid side chain, researchers can identify key structural features that govern biological activity.

Advanced computational tools can play a pivotal role in this process. Molecular docking and molecular dynamics simulations can predict the binding affinities and modes of interaction of designed derivatives with their biological targets, guiding the synthesis of the most promising candidates. nih.gov These in silico approaches can significantly accelerate the drug discovery process and reduce the reliance on extensive and costly experimental screening.

Integration with Combinatorial Chemistry and High-Throughput Screening in Drug Discovery Research

To explore the chemical space around this compound more comprehensively, the integration of combinatorial chemistry and high-throughput screening (HTS) is a promising strategy. Combinatorial chemistry allows for the rapid synthesis of large libraries of related compounds, which can then be efficiently screened for biological activity using HTS technologies. mdpi.com This approach can quickly identify hit compounds with desired biological profiles, which can then be further optimized through medicinal chemistry efforts.

Potential for Applications Beyond Traditional Medicinal Chemistry

While the primary focus of research on quinoline derivatives has been in medicinal chemistry, it is worthwhile to explore the potential applications of this compound in other fields. For instance, its unique chemical structure may lend itself to applications in materials science, such as in the development of novel polymers or functional materials. Its fluorescent properties, common in quinoline-based compounds, could also be investigated for use in chemical sensors or imaging agents.

Addressing Discrepancies in Biological Activity Data through Standardized Experimental Design and Meta-Analysis

As research into this compound and its derivatives progresses, it will be crucial to ensure the reliability and comparability of biological data. The adoption of standardized experimental protocols and assays across different research groups is essential to minimize discrepancies in reported biological activities. Furthermore, as a body of literature emerges, conducting meta-analyses will be valuable for obtaining a more robust understanding of the compound's therapeutic potential and for identifying the most promising avenues for future research.

Q & A

What are the common synthetic routes for 2-Oxo-2-(quinolin-2-yl)acetic acid and its derivatives?

Level: Basic
Methodological Answer:
The synthesis typically involves cyclization or condensation reactions. For example:

  • Cyclization with heteroaryl acetic acid derivatives : A key intermediate like 8-chloroquinoline-6,7-diamine can react with α-keto acids (e.g., 2-oxo-2-(thiophen-2-yl)acetic acid) in 10% sulfuric acid to yield pyrido[2,3-g]quinoxalin-2(1H)-one derivatives (yield ~43%) .
  • Metal-free α-arylation : Silylium ion catalysis enables coupling of quinoline-derived α-keto acids with arenes, avoiding transition metals. For instance, 2-oxo-2-(3,4,5-trimethoxyphenyl)acetic acid reacts with N-allyl indoles under K₂S₂O₈ mediation to form functionalized products (yields 53–63%) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.